molecular formula C10H10F2O4 B15325629 3-[4-(Difluoromethoxy)phenyl]-2-hydroxypropanoic acid

3-[4-(Difluoromethoxy)phenyl]-2-hydroxypropanoic acid

Cat. No.: B15325629
M. Wt: 232.18 g/mol
InChI Key: WUJPVRVNDHRRMB-UHFFFAOYSA-N
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Description

3-[4-(Difluoromethoxy)phenyl]-2-hydroxypropanoic acid is an organic compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a hydroxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-(difluoromethoxy)phenylacetic acid with suitable reagents under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Difluoromethoxy)phenyl]-2-hydroxypropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

3-[4-(Difluoromethoxy)phenyl]-2-hydroxypropanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[4-(Difluoromethoxy)phenyl]-2-hydroxypropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The difluoromethoxy group can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. The hydroxypropanoic acid moiety may also contribute to its activity by participating in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(Difluoromethoxy)phenyl]-2-methylpropanoic acid
  • 3-[4-(Difluoromethoxy)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

Uniqueness

3-[4-(Difluoromethoxy)phenyl]-2-hydroxypropanoic acid is unique due to the presence of both the difluoromethoxy group and the hydroxypropanoic acid moiety, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H10F2O4

Molecular Weight

232.18 g/mol

IUPAC Name

3-[4-(difluoromethoxy)phenyl]-2-hydroxypropanoic acid

InChI

InChI=1S/C10H10F2O4/c11-10(12)16-7-3-1-6(2-4-7)5-8(13)9(14)15/h1-4,8,10,13H,5H2,(H,14,15)

InChI Key

WUJPVRVNDHRRMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)O)OC(F)F

Origin of Product

United States

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